molecular formula C13H16ClNO B1295624 6-(4-Chlorophenyl)-2,2-dimethylpiperidin-4-one CAS No. 2104-81-6

6-(4-Chlorophenyl)-2,2-dimethylpiperidin-4-one

Cat. No. B1295624
CAS RN: 2104-81-6
M. Wt: 237.72 g/mol
InChI Key: DTYKUDWWQYUHRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a chemical compound includes its IUPAC name, common names, and structural formula. It also includes its classification based on functional groups and its role in biological systems or industrial applications.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product.



Molecular Structure Analysis

This involves the use of spectroscopic techniques like NMR, IR, UV-Vis, and X-ray crystallography to determine the structure of the compound. Computational methods like DFT can also be used to predict the structure.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the intermediates formed, and the factors affecting the rate of the reaction.



Physical And Chemical Properties Analysis

This involves studying the physical properties like melting point, boiling point, solubility, and density. The chemical properties include its acidity or basicity, reactivity with other compounds, and stability.


Scientific Research Applications

Optical and Structural Properties

6-(4-Chlorophenyl)-2,2-dimethylpiperidin-4-one and its derivatives have been extensively studied for their optical and structural properties. For instance, a study on cis-2,6-bis(2-chlorophenyl)-3,3-dimethylpiperidin-4-one revealed its potential as an organic Non-Linear Optical (NLO) material. The crystal of this compound is non-centrosymmetric and exhibits significant second harmonic conversion efficiency, making it a candidate for NLO applications (Ponnuswamy et al., 2015).

Spectroscopic Analysis

Spectroscopic techniques like FT-IR, Raman, and NMR have been used to investigate the characteristics of similar compounds, such as (3-chlorophenyl)(3,5-dimethylpiperidin-1-yl)methanone. Such studies are crucial in confirming the molecular structure and understanding the chemical reactivity of these compounds (Arasu et al., 2019).

Quantum Mechanical Calculations

Quantum mechanical calculations provide insights into the electronic properties of these compounds. Studies have been conducted to understand their geometric parameters, electronegativity, and chemical reactivity descriptors. Such analyses are essential for predicting chemical stability and potential applications in various fields (Öner et al., 2016).

Cytotoxic Activity and Potential Medical Applications

Some derivatives of 6-(4-Chlorophenyl)-2,2-dimethylpiperidin-4-one have been synthesized and tested for their anti-tumor activities. For instance, metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate showed inhibitory actions on human colorectal carcinoma cells, suggesting potential applications in cancer therapy (Aboelmagd et al., 2021).

Safety And Hazards

This involves understanding the toxicity of the compound, its effects on the human body and the environment, and the precautions needed while handling it.


Future Directions

This involves predicting new applications of the compound based on its properties, suggesting modifications to improve its properties, and identifying areas where further research is needed.


properties

IUPAC Name

6-(4-chlorophenyl)-2,2-dimethylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO/c1-13(2)8-11(16)7-12(15-13)9-3-5-10(14)6-4-9/h3-6,12,15H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYKUDWWQYUHRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)CC(N1)C2=CC=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60943348
Record name 6-(4-Chlorophenyl)-2,2-dimethylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60943348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Chlorophenyl)-2,2-dimethylpiperidin-4-one

CAS RN

2104-81-6
Record name 4-Piperidone, 6-(p-chlorophenyl)-2,2-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002104816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(4-Chlorophenyl)-2,2-dimethylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60943348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Chlorophenyl)-2,2-dimethylpiperidin-4-one
Reactant of Route 2
6-(4-Chlorophenyl)-2,2-dimethylpiperidin-4-one
Reactant of Route 3
6-(4-Chlorophenyl)-2,2-dimethylpiperidin-4-one
Reactant of Route 4
6-(4-Chlorophenyl)-2,2-dimethylpiperidin-4-one
Reactant of Route 5
Reactant of Route 5
6-(4-Chlorophenyl)-2,2-dimethylpiperidin-4-one
Reactant of Route 6
6-(4-Chlorophenyl)-2,2-dimethylpiperidin-4-one

Citations

For This Compound
1
Citations
J Han, YH Rhee, J Park - Bulletin of the Korean Chemical …, 2014 - oasis.postech.ac.kr
Although there are many methods for the synthesis of 4-piperidones, 1 those for 2, 2, 6-trisubstituted ones are rare. Noticeably, Chan and co-workers found a unprecedented tandem …
Number of citations: 6 oasis.postech.ac.kr

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.